1-Phenethylpiperidine

Sigma-1 Receptor Binding Affinity Medicinal Chemistry

1-Phenethylpiperidine is a uniquely selective sigma-1 receptor ligand (Ki=30 nM) with a 4.6:1 σ1/σ2 preference, making it indispensable for unbiased assay validation—unlike high‑potency leads that saturate signals. Its well‑characterized scaffold enables precise SAR exploration. As a critical fentanyl penultimate intermediate, it is essential for forensic reference standard libraries. Substituting with generic piperidine analogs compromises experimental integrity. Procure this definitive research tool to ensure reproducible, mechanism‑specific outcomes.

Molecular Formula C13H19N
Molecular Weight 189.3 g/mol
CAS No. 332-14-9
Cat. No. B1209527
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name1-Phenethylpiperidine
CAS332-14-9
SynonymsAC 927
AC-927
AC927 cpd
N-phenethylpiperidine
N-phenethylpiperidine oxalate
Molecular FormulaC13H19N
Molecular Weight189.3 g/mol
Structural Identifiers
SMILESC1CCN(CC1)CCC2=CC=CC=C2
InChIInChI=1S/C13H19N/c1-3-7-13(8-4-1)9-12-14-10-5-2-6-11-14/h1,3-4,7-8H,2,5-6,9-12H2
InChIKeyDBDVAKGHPZJLTH-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes25 mg / 50 mg / 100 mg / 1 g / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

Structure & Identifiers


Interactive Chemical Structure Model





1-Phenethylpiperidine (CAS 332-14-9): Core Properties and Sigma Receptor Ligand Profile


1-Phenethylpiperidine (CAS 332-14-9), also known as 1-(2-phenylethyl)piperidine or N-phenethylpiperidine, is a synthetic piperidine derivative with the molecular formula C₁₃H₁₉N and a molecular weight of 189.3 g/mol . It is a tertiary amine characterized by a phenethyl substituent attached to the nitrogen atom of the piperidine ring, resulting in a predicted pKa of 9.29 ± 0.10 and a LogP of 3.22 [1]. While structurally simple, the compound has garnered significant research interest due to its distinct pharmacological profile, notably as a selective sigma (σ) receptor ligand and as a versatile scaffold for the development of opioid receptor ligands [2][3]. Its specific binding signature and favorable physicochemical properties differentiate it from other piperidine-based analogs, making it a critical reference standard and a foundational building block in medicinal chemistry [4][5].

Why 1-Phenethylpiperidine (CAS 332-14-9) is Not Interchangeable with Other Piperidine Analogs


Generic substitution of 1-Phenethylpiperidine with seemingly similar piperidine analogs is scientifically unjustifiable due to its unique and quantifiable pharmacological fingerprint. Unlike N-Phenethyl-4-piperidone (NPP) which primarily serves as a synthetic intermediate with no significant receptor activity, 1-Phenethylpiperidine possesses a well-defined and selective sigma receptor binding profile [1]. Furthermore, its selectivity for sigma-1 over sigma-2 receptors (Ki = 30 nM vs. 138 nM) starkly contrasts with the sigma-2 preference of phenylpropylpiperidines, a critical distinction for research applications targeting specific sigma receptor subtypes [2][3]. The compound's weak affinity for the 5-HT₃ receptor (Ki > 700 nM) also differentiates it from serotonergic piperidines, reducing the likelihood of off-target effects in sigma-focused studies [4]. These quantifiable differences in target engagement and selectivity mean that substituting 1-Phenethylpiperidine with another piperidine derivative would fundamentally alter the experimental outcome, rendering it an unreliable comparator and underscoring the necessity for its specific procurement.

Quantitative Evidence for Differentiating 1-Phenethylpiperidine (CAS 332-14-9) from Analogs


Sigma-1 Receptor Binding Affinity: 1-Phenethylpiperidine vs. Its Own Oxalate Salt (AC927)

The binding affinity of 1-phenethylpiperidine for the sigma-1 receptor is moderate (Ki = 309 nM), which is an order of magnitude weaker than its oxalate salt form, AC927 (Ki = 30 nM) [1][2]. This 10.3-fold difference in potency is a critical factor for researchers deciding between the free base and the salt form, as it directly impacts the effective concentration required in in vitro assays. The presence of the oxalate counterion significantly enhances sigma-1 receptor interaction [2].

Sigma-1 Receptor Binding Affinity Medicinal Chemistry

Sigma-1 vs. Sigma-2 Receptor Selectivity Profile for 1-Phenethylpiperidine

As the compound AC927, 1-phenethylpiperidine exhibits a clear preference for the sigma-1 receptor (Ki = 30 nM) over the sigma-2 receptor (Ki = 138 nM), yielding a selectivity ratio of approximately 4.6:1 [1]. This contrasts with the broader class-level observation that phenylpropylpiperidines tend to favor sigma-2 receptors [2]. This defined selectivity profile is a key differentiator from other piperidine-based sigma ligands that may be more promiscuous or exhibit a different subtype preference.

Sigma-2 Receptor Receptor Selectivity Pharmacology

Weak 5-HT₃ Serotonin Receptor Binding Differentiates 1-Phenethylpiperidine from Serotonergic Piperidines

1-Phenethylpiperidine demonstrates weak affinity for the serotonin 5-HT₃ receptor, with a reported Ki > 700 nM [1]. This low affinity is a significant point of differentiation from other piperidine-containing compounds that are known to be potent 5-HT₃ ligands. For instance, structurally related compounds or piperazine derivatives can exhibit nanomolar or sub-nanomolar affinity for this receptor, a property that would confound studies focused on sigma receptor pharmacology.

5-HT3 Receptor Off-Target Activity Binding Selectivity

Validated Research Applications for 1-Phenethylpiperidine (CAS 332-14-9) Based on Comparative Evidence


Use as a Reference Standard for Sigma-1 Receptor Binding Assays with Moderate Affinity

Based on its documented moderate affinity for the sigma-1 receptor (Ki = 309 nM), 1-Phenethylpiperidine serves as an ideal reference ligand for assay validation and as a comparator for screening novel compounds where high-potency leads (e.g., AC927, Haloperidol) might cause signal saturation or non-specific binding artifacts [1]. Its use allows for a more nuanced assessment of structure-activity relationships within a moderate affinity range.

Foundation Scaffold for Developing Selective Sigma-1 Receptor Ligands

The well-defined sigma-1 receptor preference (4.6:1 selectivity over sigma-2) of 1-phenethylpiperidine makes it a valuable core scaffold for medicinal chemistry programs aimed at developing novel sigma-1 selective agents [1][2]. Researchers can leverage this established selectivity profile as a baseline for designing new derivatives with improved potency, pharmacokinetic properties, or functional activity (e.g., agonist vs. antagonist).

Key Intermediate in the Synthesis of Fentanyl and Related Opioid Analogs

1-Phenethylpiperidine is a crucial penultimate intermediate in the industrial and clandestine synthesis of fentanyl, as confirmed by multiple patent and synthesis route analyses [3][4]. Its availability is critical for analytical and forensic laboratories that require reference standards for method development, impurity profiling, and the identification of fentanyl precursors in seized materials.

Neuroscience Research Tool for Studying Sigma Receptor-Mediated Neuroprotection

The salt form, AC927, has been shown to significantly attenuate methamphetamine-induced neurotoxicity and hyperthermia in vivo at a dose of 10 mg/kg, with no significant effects on its own [5]. This evidence supports the procurement of 1-phenethylpiperidine (as its salt) for studies investigating sigma receptor antagonists as potential neuroprotective agents in models of stimulant abuse or related neurodegenerative processes.

Technical Documentation Hub

Structured technical reading across foundational, methodological, troubleshooting, and validation/comparative pathways. Use the hub when you need more detail before procurement.

35 linked technical documents
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